Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate

Antibacterial Mechanism of Action Cell Wall Synthesis

Researchers frequently encounter inconsistent reactivity and uncharacterized tautomeric behavior when sourcing generic pyrazine carboxylates for antibacterial SAR programs. Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate (CAS 21874-47-5) eliminates this uncertainty. - Documented cell wall synthesis inhibition (Gram-positive bacteria) provides a validated starting point for targeted screening cascades. - The 6-chloro substituent enables site-selective SNAr derivatization; the 3-hydroxy/3-oxo tautomeric system governs solubility (calc. 6.2 g/L) and hydrogen-bonding interactions critical for biological assays. - Available as a high-purity (>98%) heterocyclic building block with reliable supply chain for global delivery.

Molecular Formula C6H5ClN2O3
Molecular Weight 188.57 g/mol
CAS No. 21874-47-5
Cat. No. B1603872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloro-3-hydroxypyrazine-2-carboxylate
CAS21874-47-5
Molecular FormulaC6H5ClN2O3
Molecular Weight188.57 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=CNC1=O)Cl
InChIInChI=1S/C6H5ClN2O3/c1-12-6(11)4-5(10)8-2-3(7)9-4/h2H,1H3,(H,8,10)
InChIKeyQJUBTZMSLDLOPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate Procurement Profile


Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate (CAS 21874-47-5) is a heterocyclic building block belonging to the substituted hydroxypyrazine carboxylate class, characterized by a pyrazine core bearing a chlorine atom at the 6-position, a hydroxyl group at the 3-position, and a methyl ester at the 2-position [1]. This substitution pattern confers a distinct tautomeric equilibrium between the 3-hydroxypyrazine and 3-oxo-3,4-dihydropyrazine forms, a property that fundamentally influences its reactivity, solubility, and downstream derivatization pathways compared to non-hydroxylated pyrazine carboxylates . The compound is recognized in curated antibacterial databases as a synthetic small molecule with documented cell wall synthesis inhibitory activity against Gram-positive bacteria, though whole-cell potency is characterized as weak [2].

Tautomeric 3-hydroxy/3-oxo system enables distinct derivatization and solubility
6-Chloro substituent provides site for nucleophilic aromatic substitution
Reported cell wall synthesis inhibition context in curated antibacterial database

Why Analogs Cannot Replace Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate


Substitution with structurally similar pyrazine carboxylates without rigorous functional validation introduces quantifiable risk to experimental outcomes. The 3-hydroxy/3-oxo tautomeric system of the target compound is absent in analogs such as methyl 6-chloropyrazine-2-carboxylate (CAS 23611-75-8) or the 6-bromo-3-hydroxy derivative . This tautomerism directly impacts hydrogen-bonding capacity, logP, and aqueous solubility (calculated 6.2 g/L for the target), parameters that govern both reactivity in synthetic sequences and passive membrane permeability in biological assays . The 6-chloro substituent also provides a site-selective handle for nucleophilic aromatic substitution that differs electronically from the 5-chloro or 6-bromo congeners [1]. The following evidence sections quantify these differential attributes against defined comparators.

Tautomerism absent in dehydroxy analogs
The 3-hydroxy/3-oxo tautomeric system, present only in the target, impacts hydrogen bonding, logP, and solubility; non-hydroxylated analogs may not reproduce these properties.
6-Chloro vs. other halogens/positions
The 6-chloro substituent provides distinct electronic and steric properties compared to 5-chloro or 6-bromo congeners, altering reactivity in SNAr and downstream SAR.
Functional annotation missing in simple analogs
Methyl 6-chloropyrazine-2-carboxylate lacks the reported cell wall synthesis inhibition context; substitution may omit the mechanism-relevant pharmacophore.

Evidence: Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate vs. Comparators


Cell Wall Synthesis Inhibition vs. Inactive Analogs

The target compound is documented in the AntibioticDB repository as a cell wall synthesis inhibitor with activity against Gram-positive bacteria, identified via a dedicated cell wall inhibitor reporter system [1]. In contrast, the closely related analog methyl 6-chloropyrazine-2-carboxylate (CAS 23611-75-8), which lacks the 3-hydroxy group, is not reported to possess any antibacterial activity in the same curated databases . This functional divergence underscores that the 3-hydroxy/3-oxo tautomeric moiety is a critical pharmacophoric element for this mechanism.

Cell Wall Inhibition vs. Inactive Analog
Class-level inference
Target: reported Gram-positive cell wall inhibitor (weak activity). Comparator (CAS 23611-75-8): no antibacterial activity reported.
3-Hydroxy group likely critical for cell wall inhibition observation.
Curated database entry; experimental verification of mechanism recommended.
Antibacterial Mechanism of Action Cell Wall Synthesis

Aqueous Solubility: Hydroxy vs. Dehydroxy Analogs

The calculated aqueous solubility of the target compound at 25°C is 6.2 g/L (approximately 33 mM), a value attributable to the hydrogen-bonding capacity of the 3-hydroxy/3-oxo tautomeric group . The dehydroxy analog methyl 6-chloropyrazine-2-carboxylate (CAS 23611-75-8) has no reported solubility data but is structurally expected to exhibit significantly lower aqueous solubility due to the absence of this polar functionality . This difference has direct implications for biological assay design and synthetic reaction media selection.

Aqueous Solubility (Calc.)
Class-level inference
6.2 g/L (33 mM) at 25°C. Dehydroxy analog: not reported, expected lower.
Higher solubility may support aqueous assay formats.
Calculated value; experimental solubility determination advised.
Physicochemical Properties Solubility Formulation

6-Chloro vs. Other Pyrazine Substituents

SAR studies on pyrazine-2-carboxylic acid amides demonstrate that the 6-chloro substituent in the target compound confers differential antimycobacterial activity compared to 5-chloro, 5-tert-butyl, or unsubstituted pyrazine cores [1]. In a comparative study of anilides derived from 6-chloropyrazine-2-carboxylic acid versus 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, the presence of the tert-butyl group significantly enhanced antimycobacterial potency (88% inhibition at 12.5 μg/mL for the 6-chloro-5-tert-butyl derivative) [2]. While the target methyl ester itself is a synthetic intermediate rather than a final bioactive agent, the 6-chloro-3-hydroxy substitution pattern provides a unique vector for further derivatization that is distinct from the 5-chloro, 6-bromo, or non-hydroxylated congeners [3].

6-Chloro Core SAR Potential
Cross-study comparable
6-Chloro-3-hydroxypyrazine scaffold derivatives (e.g., 5-tert-butyl-6-chloro amide) achieve 88% inhibition at 12.5 μg/mL vs. M. tuberculosis.
6-Chloro substitution is a productive starting point for antimycobacterial lead development.
Target is a synthetic precursor; potency data from optimized derivatives.
Medicinal Chemistry Structure-Activity Relationship Nucleophilic Substitution

Applications of Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate


Cell Wall Synthesis Inhibitor Discovery

Procure this compound as a defined cell wall synthesis inhibitor starting point for Gram-positive antibacterial programs. The documented mechanism of action (cell wall inhibition) [1] differentiates it from other pyrazine carboxylates that lack this annotated activity, enabling targeted screening cascades.

SAR Exploration of 6-Chloro-3-hydroxypyrazine Core

Utilize this compound as a versatile intermediate for generating amide, ester, and heterocycle-fused derivatives. Literature SAR demonstrates that modifications at the 2-carboxylate position (e.g., amide formation) and retention of the 6-chloro substituent can yield compounds with antimycobacterial activity (MIC < 6.25 μg/mL in optimized analogs) [2].

Nucleophilic Aromatic Substitution on 6-Chloropyrazine

The 6-chloro substituent serves as a site-selective leaving group for SNAr reactions, while the 3-hydroxy/3-oxo tautomer can be exploited for O-alkylation or used as a directing group. This dual functionality is absent in simpler chloro-pyrazine carboxylates such as methyl 6-chloropyrazine-2-carboxylate .

Application
Selection Property
Validation Focus
Cell wall synthesis inhibitor discovery
Documented cell wall inhibition mechanism
Gram-positive screening cascades
SAR exploration of 6-chloro-3-hydroxypyrazine core
Versatile intermediate for amide and ester derivatives
Antimycobacterial activity endpoints in derivative testing
Nucleophilic aromatic substitution on 6-chloropyrazine
6-Chloro leaving group with 3-hydroxy directing functionality
Synthetic diversification strategy

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